Cas no 1795086-08-6 (3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione)
![3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione structure](https://ja.kuujia.com/scimg/cas/1795086-08-6x500.png)
3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione 化学的及び物理的性質
名前と識別子
-
- 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione
-
- インチ: 1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2
- InChIKey: JNUMKWRFNILAPU-UHFFFAOYSA-N
- SMILES: S1CC(=O)N(C2CN(S(C3=CC=C(OC4=CC=CC=C4Cl)C=C3)(=O)=O)C2)C1=O
じっけんとくせい
- 密度みつど: 1.580±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 582.0±60.0 °C(Predicted)
- 酸度系数(pKa): -2.62±0.20(Predicted)
3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-4969-100mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 100mg |
$248.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-5mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-20mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-10mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-15mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-75mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-20μmol |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-4mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-1mg |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6473-4969-5μmol |
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795086-08-6 | 90%+ | 5μl |
$63.0 | 2023-04-25 |
3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedioneに関する追加情報
Recent Advances in the Study of 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione (CAS: 1795086-08-6)
In recent years, the compound 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione (CAS: 1795086-08-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazolidinedione core and sulfonyl-azetidine moiety, has shown promising potential in various therapeutic applications, particularly in metabolic disorders and inflammatory diseases. The following research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and clinical relevance.
Recent studies have elucidated the molecular interactions of 1795086-08-6 with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors implicated in glucose and lipid metabolism. Structural analyses reveal that the sulfonyl-azetidine group facilitates selective binding to PPAR-γ, modulating its transcriptional activity with higher specificity compared to classical thiazolidinediones like rosiglitazone. This selectivity may reduce adverse effects such as weight gain and cardiovascular risks, which have historically limited the clinical utility of PPAR-γ agonists.
In vitro and in vivo investigations demonstrate that 1795086-08-6 exhibits dual agonistic activity toward PPAR-γ and PPAR-α, a feature that enhances its therapeutic profile. Preclinical models of type 2 diabetes and non-alcoholic steatohepatitis (NASH) have shown significant improvements in insulin sensitivity, hepatic steatosis, and inflammatory markers upon treatment with this compound. Notably, its ability to suppress pro-inflammatory cytokines like TNF-α and IL-6 suggests broader applications in autoimmune and chronic inflammatory conditions.
Pharmacokinetic studies indicate that 1795086-08-6 has favorable bioavailability and metabolic stability, with a half-life suitable for once-daily dosing. Its sulfonamide linkage confers resistance to cytochrome P450-mediated degradation, reducing the risk of drug-drug interactions. However, recent toxicity screenings highlight the need for further optimization, as high doses have been associated with mild hepatotoxicity in rodent models. Researchers are currently exploring structural derivatives to mitigate this issue while retaining efficacy.
The compound’s synthesis and scalable production have also advanced, with recent patents disclosing improved routes for enantioselective preparation of the azetidine intermediate. Green chemistry approaches, such as catalytic asymmetric hydrogenation, have been employed to enhance yield and reduce waste. These developments are critical for transitioning 1795086-08-6 from bench to bedside, with Phase I clinical trials anticipated within the next two years.
In conclusion, 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione represents a promising candidate for next-generation metabolic and anti-inflammatory therapies. Its unique pharmacophore, combined with evolving synthetic methodologies, positions it as a focal point for future drug development. Ongoing research aims to validate its safety and efficacy in humans, potentially addressing unmet needs in diabetes, NASH, and beyond.
1795086-08-6 (3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione) Related Products
- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2138335-91-6(3-chloro-5-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine)
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
- 2229131-77-3(1-chloro-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)
- 2229632-91-9(3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione)
- 100238-42-4(4-(2-(Piperidin-1-YL)ethoxy)phenol)
- 2228945-97-7(1-fluoro-3-propylhexan-2-ol)
- 1804939-11-4(Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate)
- 638141-76-1(6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)




